1,3-Dibenzyl-5-chlorobenzimidazol-2-one
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Overview
Description
1,3-Dibenzyl-5-chlorobenzimidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and applications in medicinal chemistry. The compound’s structure consists of a benzimidazole core with two benzyl groups and a chlorine atom attached, making it a unique and interesting molecule for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibenzyl-5-chlorobenzimidazol-2-one typically involves the reaction of o-phenylenediamine with benzyl chloride in the presence of a base, followed by chlorination. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate or sodium hydroxide .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives, including this compound, often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzyl-5-chlorobenzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole-2-ones with various substituents, while substitution reactions can produce a wide range of functionalized benzimidazole derivatives .
Scientific Research Applications
1,3-Dibenzyl-5-chlorobenzimidazol-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-dibenzyl-5-chlorobenzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s benzimidazole core allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-dibenzyl-5-chlorobenzimidazol-2-one include other benzimidazole derivatives, such as:
- 1,3-Dibenzylbenzimidazol-2-one
- 5-Chlorobenzimidazole
- 1,3-Dibenzyl-5-methylbenzimidazol-2-one
Uniqueness
This compound is unique due to the presence of both benzyl groups and a chlorine atom, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,3-dibenzyl-5-chlorobenzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O/c22-18-11-12-19-20(13-18)24(15-17-9-5-2-6-10-17)21(25)23(19)14-16-7-3-1-4-8-16/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNNCSVSTOQAOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)N(C2=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350083 |
Source
|
Record name | 1,3-dibenzyl-5-chlorobenzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5357-09-5 |
Source
|
Record name | 1,3-dibenzyl-5-chlorobenzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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